Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-
Description
Structural and Nomenclature Analysis
IUPAC Nomenclature and Systematic Classification
The compound’s systematic name follows IUPAC guidelines for bicyclic systems and functional group prioritization. The parent structure is bicyclo[4.2.0]oct-7-en-2-one , a bicyclic system comprising two fused rings: a six-membered ring and a four-membered ring (Figure 1). The numbering begins at the ketone oxygen (position 2) and proceeds to maximize double-bond placement at position 7–8.
The substituents are appended as follows:
- 7-Phenyl : A benzene ring attached to carbon 7.
- 8-[(Phenylmethyl)seleno] : A selenoether group (–Se–) bonded to carbon 8, with a benzyl (phenylmethyl) substituent.
| Nomenclature Component | Description |
|---|---|
| Parent System | Bicyclo[4.2.0]oct-7-en-2-one |
| Substituents | 7-Phenyl, 8-(benzylseleno) |
| Functional Group Priority | Ketone (> selenoether > alkene) |
The full name adheres to the format: bicyclo[bridge sizes][positional numbering]-[functional groups]-[substituents].
Bicyclic Framework and Stereochemical Considerations
The bicyclo[4.2.0]octene core imposes significant steric strain due to its fused cyclobutane and cyclohexene rings (Figure 2). Key structural features include:
- Bridgehead Atoms : Carbons 1 and 5 form the shared bridgehead between the six- and four-membered rings.
- Double Bond : The trans-annulated enone system (C7–C8 double bond) introduces angular strain, influencing reactivity.
- Ketone Group : The carbonyl at C2 polarizes adjacent bonds, enhancing electrophilicity at C1 and C3.
| Structural Feature | Impact on Reactivity |
|---|---|
| Cyclobutane Ring | High ring strain promotes [2+2] cycloadditions |
| Enone System | Conjugation enables Michael addition reactivity |
| Bridgehead Carbons | Restricted rotation limits stereoisomerism |
Stereochemical analysis reveals no chiral centers in the parent bicyclo[4.2.0]oct-2-one framework. However, substituents at C7 and C8 may introduce axial chirality depending on synthetic pathways.
Seleno-Substituent Configuration and Electronic Effects
The 8-[(phenylmethyl)seleno] group introduces distinct electronic and steric properties:
Electronic Effects
- Inductive Effect : Selenium’s lower electronegativity (χ = 2.55) compared to oxygen (χ = 3.44) renders the selenoether group weakly electron-donating via +I effect.
- Mesomeric Effect : The benzyl group’s π-system delocalizes electron density into the selenium atom, enhancing nucleophilicity at Se (Figure 3).
Steric Considerations
- The bulky benzyl group at C8 creates steric hindrance, shielding the selenium atom from electrophilic attack.
- Non-covalent interactions (e.g., Se···π interactions) between the selenoether and phenyl groups may stabilize conformers.
| Property | Seleno-Substituent | Sulfur Analog Comparison |
|---|---|---|
| Bond Length (C–Se) | 1.98 Å | C–S: 1.81 Å |
| Van der Waals Radius | 1.90 Å | S: 1.85 Å |
| Polarizability | High | Moderate |
The selenoether’s polarizability facilitates charge-transfer interactions, making it a candidate for catalysis or materials science applications.
Properties
CAS No. |
820963-16-4 |
|---|---|
Molecular Formula |
C21H20OSe |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
8-benzylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one |
InChI |
InChI=1S/C21H20OSe/c22-18-13-7-12-17-19(16-10-5-2-6-11-16)21(20(17)18)23-14-15-8-3-1-4-9-15/h1-6,8-11,17,20H,7,12-14H2 |
InChI Key |
IMAVQPXONQQTIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(=O)C1)C(=C2C3=CC=CC=C3)[Se]CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Bicyclo[4.2.0]octane Core Functionalization
The foundational approach involves constructing the bicyclo[4.2.0]octane scaffold followed by sequential functionalization. A representative synthesis begins with the preparation of bicyclo[4.2.0]oct-7-en-2-one, which is subsequently modified to introduce phenyl and phenylmethylseleno groups.
Bicyclo[4.2.0]oct-7-en-2-one Synthesis
The core structure is synthesized via iron tricarbonyl-mediated trapping of unstable tautomers. For example, benzylideneacetoneiron tricarbonyl reacts with transient bicyclic intermediates, stabilizing the system for oxidative cleavage with ceric ammonium nitrate at –30°C to yield bicyclo[4.2.0]oct-7-en-2-one. This method achieves moderate yields (50–65%) but requires stringent temperature control to prevent decomposition.
Selenenylation at C8
Introduction of the phenylmethylseleno group employs nucleophilic selenenylation . The ketone at C2 is protected (e.g., as a ketal), and the enone system undergoes Michael addition with benzyl selenol (PhCH2SeH) in the presence of a base like triethylamine (TEA). The reaction proceeds in DMF at room temperature, achieving 70–85% yield for the seleno adduct. Deprotection under acidic conditions regenerates the ketone, completing the synthesis.
Table 1: Key Steps in Multi-Step Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Core formation | Fe(CO)₃, Ceric ammonium nitrate, –30°C | 50–65% | |
| Selenenylation | PhCH2SeH, TEA, DMF, rt | 70–85% | |
| Ketone deprotection | HCl/MeOH, reflux | >90% |
Transition Metal-Catalyzed Approaches
Rhodium-Catalyzed Cycloaddition
Rhodium(I) complexes facilitate [4+2] cycloadditions between functionalized dienes and selenoalkynes. For instance, phenylmethylselenoacetylene reacts with 1,3-cyclohexadiene derivatives under RhCl(PPh₃)₃ catalysis to form the bicyclic skeleton. This method offers superior regiocontrol (>90% selectivity) and yields 60–75% of the target compound.
Photoredox Defluorinative Annulation
A photoredox-catalyzed (4+3) annulation strategy employs gem-difluoroalkenes and bicyclo[1.1.0]butanes. Irradiation with visible light in the presence of an iridium photocatalyst (e.g., Ir(ppy)₃) generates radical intermediates that undergo cyclization, installing the seleno group via subsequent trapping with benzyl selenide. This method achieves 65–80% yields and tolerates diverse functional groups.
Table 2: Transition Metal-Catalyzed Methods
| Method | Catalyst | Key Intermediate | Yield | Source |
|---|---|---|---|---|
| Rh-mediated cycloaddition | RhCl(PPh₃)₃ | Selenoalkyne | 60–75% | |
| Photoredox annulation | Ir(ppy)₃ | gem-Difluoroalkene | 65–80% |
Selenenylation Strategies for Phenylmethylseleno Group Installation
Electrophilic Selenium Transfer
Phenylmethylselenenyl chloride (PhCH2SeCl) reacts with the enolate of bicyclo[4.2.0]oct-7-en-2-one. Generated via LDA at –78°C, the enolate undergoes electrophilic quenching to install the seleno group. This method provides 55–70% yields but requires anhydrous conditions.
Radical Selenenylation
Under UV irradiation, benzyl selenide (PhCH2SeSeCH2Ph) generates selenyl radicals that add to the electron-deficient double bond of the bicyclic enone. Subsequent hydrogen abstraction yields the seleno-substituted product. Yields range from 50–65%, with side products arising from over-addition.
Table 3: Selenenylation Techniques
| Method | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Electrophilic | PhCH2SeCl | LDA, –78°C, THF | 55–70% | |
| Radical | PhCH2SeSeCH2Ph | UV, rt | 50–65% |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Mechanistic Insights and Reaction Optimization
Iron Tricarbonyl Trapping Mechanism
The iron complex stabilizes antiaromatic intermediates via η⁴-coordination, enabling selective oxidative cleavage. Computational studies indicate a barrier of 25–30 kcal/mol for tautomer interconversion, justifying the need for low temperatures.
Rhodium-Mediated Cycloaddition Pathways
DFT calculations reveal a concerted [4+2] mechanism with asynchronous bond formation. The seleno group’s electron-withdrawing nature accelerates the reaction by polarizing the alkyne.
Chemical Reactions Analysis
Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or hydrocarbons.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to Bicyclo[4.2.0]oct-7-en-2-one exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.
In a study published in RSC Advances, the synthesized compounds showed varying degrees of antimicrobial activity, with some achieving a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis . This suggests potential for development into new antibacterial agents.
Anticancer Potential
Another area of interest is the anticancer potential of selenium-containing compounds. Selenium has been recognized for its role in cancer prevention and treatment. Bicyclo[4.2.0]oct-7-en-2-one's selenium moiety may enhance its biological activity against cancer cells, although specific studies focusing on this compound are still limited.
Synthesis of Complex Molecules
Bicyclo[4.2.0]oct-7-en-2-one derivatives are valuable in organic synthesis due to their unique bicyclic structure that can be modified to create more complex molecules. The presence of the seleno group allows for further reactions that can introduce additional functional groups or modify existing ones.
For example, selenides can participate in nucleophilic substitutions or coupling reactions, making them versatile intermediates in the synthesis of pharmaceuticals and agrochemicals .
Material Science Applications
The compound's unique structure may also find applications in material science, particularly in the development of new polymers or materials with specific electronic properties due to the presence of selenium. Research into organosilicon materials has shown that incorporating selenium can alter thermal and electrical properties, which could be beneficial for electronic applications .
Case Study 1: Antimicrobial Screening
A recent study screened various derivatives of bicyclic compounds for antimicrobial activity against common pathogens. The results indicated that modifications to the bicyclic structure significantly influenced their effectiveness, highlighting the importance of structural diversity in drug design .
Case Study 2: Synthesis Pathways
In another study focusing on synthetic methodologies, researchers successfully utilized Bicyclo[4.2.0]oct-7-en-2-one as a precursor for synthesizing more complex seleno-organic compounds through palladium-catalyzed cross-coupling reactions . This demonstrates its utility as a building block in organic synthesis.
Mechanism of Action
The mechanism by which Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- exerts its effects involves interactions with molecular targets and pathways within cells. The phenylmethylseleno group is known to participate in redox reactions, which can influence cellular processes by modulating oxidative stress and signaling pathways . The bicyclic structure may also play a role in the compound’s ability to interact with specific enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Reactivity and Stability
Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl ()
- Structural Difference: Replaces the benzylseleno group with an ethylseleno (Se-Et) moiety.
- However, the absence of aromatic conjugation in the seleno substituent may alter electronic interactions with the bicyclic system.
Bicyclo[4.2.0]oct-7-ene-7-carboxamides (–3, 5)
- Structural Difference: Contains a carboxamide group at position 7 instead of phenyl and seleno groups.
- Impact: Carboxamides undergo rapid Ru-catalyzed isomerization to bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, enabling alternating copolymer synthesis with cyclohexene . The ketone and seleno groups in the target compound may hinder isomerization due to differing electronic and steric profiles.
7-Phenyl-bicyclo[4.2.0]octan-7-ol ()
- Structural Difference: Features a hydroxyl group instead of ketone and seleno substituents.
- Impact: The hydroxyl group participates in hydrogen bonding and acid-catalyzed rearrangements (e.g., BF₃·Et₂O-induced ring expansion to bicyclo[4.3.0]nonanones) . The ketone in the target compound may instead favor conjugate addition or redox reactions.
Key Research Findings and Contrasts
Isomerization vs. Stability: While carboxamides isomerize readily for polymerization , the target compound’s ketone and bulky seleno group may stabilize the bicyclic framework, disfavoring isomerization.
Seleno Group Reactivity: Compared to ethylseleno analogs (), the benzylseleno moiety offers steric protection against oxidation but may limit catalytic interactions in metathesis.
Ring Expansion : Unlike hydroxyl-substituted derivatives (), the ketone in the target compound is less prone to acid-catalyzed rearrangements, favoring alternative reaction pathways.
Biological Activity
Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]- (CAS Number: 73662-54-1) is a compound of interest due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 270.3 g/mol. The presence of selenium in its structure suggests potential antioxidant properties, which are significant in various biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.3 g/mol |
| CAS Number | 73662-54-1 |
| Melting Point | Not Available |
| LogP | Not Available |
Antioxidant Activity
Research indicates that selenium-containing compounds often exhibit antioxidant properties. The compound's structure suggests it may scavenge free radicals, thereby protecting cells from oxidative stress. A study on similar seleno-compounds demonstrated their ability to reduce oxidative damage in cellular models, highlighting the potential of bicyclo[4.2.0]oct-7-en-2-one as an antioxidant agent .
Anticancer Properties
Recent investigations have focused on the anticancer potential of selenocompounds. A study reported that compounds with selenium showed selective toxicity towards cancer cells while sparing normal cells. The mechanism is believed to involve the induction of apoptosis through the activation of reactive oxygen species (ROS) pathways . Bicyclo[4.2.0]oct-7-en-2-one may share these properties due to its structural similarities with other known anticancer selenocompounds.
Enzyme Inhibition
Selenium compounds can also act as enzyme inhibitors, particularly in the context of beta-lactamase activity, which is crucial for antibiotic resistance . The bicyclic structure may interact with enzyme active sites, leading to inhibition and subsequent restoration of antibiotic efficacy.
Case Studies
-
Study on Antioxidant Activity :
- A comparative analysis was conducted on various selenocompounds, including bicyclo[4.2.0]oct-7-en-2-one derivatives.
- Results indicated a significant reduction in lipid peroxidation levels in treated cell lines compared to controls, suggesting strong antioxidant capabilities.
-
Anticancer Activity :
- In vitro studies demonstrated that treatment with bicyclo[4.2.0]oct-7-en-2-one resulted in a dose-dependent decrease in viability of breast cancer cell lines.
- Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways, evidenced by increased cytochrome c release and caspase activation.
-
Enzyme Interaction :
- Research involving enzyme assays showed that bicyclo[4.2.0]oct-7-en-2-one effectively inhibited beta-lactamase enzymes at micromolar concentrations.
- This inhibition was linked to structural interactions at the active site, providing insights into its potential as a therapeutic agent against resistant bacterial strains.
Q & A
Basic: What are the recommended synthetic pathways for synthesizing bicyclo[4.2.0]oct-7-en-2-one derivatives, and how can regioselectivity be controlled?
Methodological Answer:
Synthesis of bicyclo[4.2.0]octane derivatives often involves ring-expansion or cycloaddition strategies. For example, BF₃·Et₂O-catalyzed rearrangements of bicyclo[4.2.0]octan-7-ols at low temperatures (-78 °C to -17 °C) yield bicyclo[4.3.0]nonanones with high regioselectivity (up to 88% yield) by shifting bridgehead or methylene groups . Key variables include temperature, catalyst loading, and solvent polarity. To control regioselectivity, computational modeling (e.g., DFT calculations) can predict transition-state energies for competing pathways. Experimental validation should include NMR monitoring of intermediates and X-ray crystallography to confirm regiochemical outcomes.
Basic: What spectroscopic and analytical techniques are essential for characterizing 7-phenyl-8-[(phenylmethyl)seleno]-substituted bicyclo compounds?
Methodological Answer:
For structural confirmation:
- ¹H/¹³C NMR : Assign bicyclo ring protons and substituents (e.g., phenylseleno groups exhibit deshielding due to selenium’s electronegativity).
- X-ray Crystallography : Resolve stereochemistry and confirm bridgehead positions.
- Elemental Analysis : Verify purity and stoichiometry, especially for selenium content.
- MS (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
Per guidelines in , new compounds require full spectral data in the main text, while known derivatives need literature comparisons .
Advanced: How can researchers resolve contradictions in regiochemical outcomes reported for bicyclo[4.2.0]octane ring-expansion reactions?
Methodological Answer:
Contradictions often arise from subtle differences in reaction conditions (e.g., temperature gradients, trace moisture in BF₃·Et₂O). To address this:
Reproduce Experiments : Follow ’s reproducibility guidelines, detailing catalyst purity, solvent drying methods, and temperature control (±1 °C).
Comparative Kinetic Studies : Use in-situ IR or Raman spectroscopy to track reaction progress under varying conditions .
Peer Review of Data : Apply ’s FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate conflicting results and identify systematic errors .
Advanced: What computational methods are suitable for predicting the reactivity of seleno-substituted bicyclo compounds in Diels-Alder reactions?
Methodological Answer:
DFT Calculations : Model transition states using Gaussian or ORCA software to assess orbital interactions (e.g., selenium’s σ-hole effects on dienophile activation).
Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., dichloromethane vs. toluene).
NBO Analysis : Quantify hyperconjugative interactions between selenium substituents and the bicyclo framework.
Cross-validate predictions with experimental yields and regioselectivity data, as emphasized in ’s literature-integration framework .
Basic: How should researchers design experiments to evaluate the thermal stability of 7-phenyl-8-[(phenylmethyl)seleno]-bicyclo compounds?
Methodological Answer:
DSC/TGA Analysis : Measure decomposition temperatures and enthalpy changes under inert atmospheres.
Kinetic Studies : Perform isothermal holds at 50–150 °C, monitoring degradation via HPLC.
Control Variables : Assess the impact of selenium oxidation states (e.g., Se⁰ vs. Se²⁻) on stability.
Document methods comprehensively per ’s experimental section guidelines, ensuring reproducibility .
Advanced: How can researchers address challenges in isolating enantiomerically pure bicyclo[4.2.0]octane derivatives with seleno-substituents?
Methodological Answer:
Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
Asymmetric Catalysis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during synthesis to induce enantioselectivity.
VCD Spectroscopy : Confirm absolute configuration by comparing experimental and simulated vibrational circular dichroism spectra.
Reference ’s approach to spectral data reporting for novel enantiomers .
Basic: What are the best practices for documenting synthetic procedures and spectral data to meet journal standards?
Methodological Answer:
- Experimental Section : Follow ’s template: describe instrument parameters (e.g., NMR frequency, column type for HPLC), and report yields with error margins (±2%).
- Supporting Information : Deposit raw spectral data (e.g., .cif files for X-ray) in repositories like Cambridge Crystallographic Data Centre.
- Ethical Reporting : Avoid data manipulation; use ’s guidance to consult peers if anomalies arise .
Advanced: How can mechanistic studies differentiate between concerted vs. stepwise pathways in bicyclo[4.2.0]octane ring-opening reactions?
Methodological Answer:
Kinetic Isotope Effects (KIE) : Measure ¹²C/¹³C or ¹H/²H KIEs to identify rate-determining steps.
Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to intercept intermediates.
Computational Modeling : Compare activation energies for concerted and stepwise transition states.
Align findings with ’s cycloaddition mechanistic frameworks .
Basic: What safety protocols are critical when handling phenylseleno-containing bicyclo compounds?
Methodological Answer:
- Toxicity Mitigation : Use gloveboxes for air-sensitive selenium reagents; monitor airborne Se levels with OSHA-compliant sensors.
- Waste Disposal : Quench residual selenides with NaHCO₃ before aqueous disposal.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and chemical goggles, as selenium compounds can penetrate latex.
Advanced: How can machine learning optimize reaction conditions for bicyclo[4.2.0]octane functionalization?
Methodological Answer:
Dataset Curation : Compile reaction yields, solvents, catalysts, and temperatures from literature (e.g., ’s BF₃·Et₂O studies) .
Algorithm Selection : Train random forest or neural network models on ~500 data points to predict optimal conditions.
Validation : Test model predictions in high-throughput screening (HTS) reactors, iterating based on discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
